molecular formula C19H22N2O4S B2903970 4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942012-66-0

4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2903970
CAS No.: 942012-66-0
M. Wt: 374.46
InChI Key: YZRPUQXJRHTEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide ( 942012-66-0) is a chemical compound supplied for research purposes. With a molecular formula of C19H22N2O4S and a molecular weight of 374.45 g/mol, this benzenesulfonamide derivative is part of a class of compounds investigated for their potential as antimicrotubule agents . Related structural analogs have demonstrated potent antiproliferative activity by targeting the colchicine-binding site on tubulin, leading to microtubule depolymerization and cell cycle arrest in the G2/M phase . These properties make such compounds valuable tools for researchers studying cancer cell biology and the development of new anticancer therapeutics . The product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-16-7-9-17(10-8-16)26(23,24)20-15-6-11-18(14(2)13-15)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRPUQXJRHTEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S with a molecular weight of approximately 370.45 g/mol. Its structure features a sulfonamide group, an ethoxy substituent, and a pyrrolidinone moiety, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound exhibit mechanisms that may include:

  • Antiproliferative Activity : Compounds in this class have shown significant antiproliferative effects against various cancer cell lines, often acting through disruption of the microtubule network.
  • Cell Cycle Arrest : Many derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Angiogenesis Inhibition : Some studies suggest that these compounds can inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
PIB-SOHT-29 (Colon)50Microtubule disruption
PIB-SOM21 (Melanoma)40G2/M phase arrest
PIB-SOMCF7 (Breast)30Apoptosis induction
CA-4Various25Angiogenesis inhibition

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

  • Study on Antiproliferative Effects :
    A study evaluated the antiproliferative activities of various phenyl sulfonamide derivatives against multiple cancer cell lines. The results highlighted that compounds similar to this compound exhibited IC50 values in the low nanomolar range, indicating potent activity against resistant cancer cells .
  • Mechanistic Insights :
    Another research effort focused on the mechanism behind the observed biological activity. It was found that these compounds bind to the colchicine site on β-tubulin, disrupting normal microtubule dynamics and leading to cell death .

Structure-Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to better understand how structural modifications affect biological activity. Key findings include:

  • The presence of the sulfonamide group enhances binding affinity to target proteins.
  • Modifications in the ethoxy substituent influence solubility and bioavailability.

Table 2: QSAR Analysis Results

DescriptorCorrelation with Activity
LogPPositive
Molecular WeightNegative
Number of Hydrogen Bond DonorsPositive

These descriptors were derived from a dataset of related compounds and their activities against various targets .

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name R1 (Sulfonamide N-Substituent) R2 (Benzene Substituent) Molecular Weight (g/mol) Key Biological/Physical Data Reference
4-Ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (Target) 3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl 4-Ethoxy ~406.4 (estimated) Not reported in evidence
4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (Compound 31) 3,4,5-Trimethoxyphenyl 4-(2-Oxopyrrolidin-1-yl) 407.13 Purity: 97.1%; mp: 199–201°C
4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (Compound 19) Phenyl 4-(2-Oxopyrrolidin-1-yl) 316.37 Purity: 100%; mp: 184–186°C
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (SG1) 3-Nitro, 4-(2-oxopyrrolidin-1-yl) 285.28 Structure validated by SMILES/InChi
4-Ethoxy-N-[4-[[(trifluoromethyl)sulfonyl]amino]phenyl]benzenesulfonamide ( Compound) 4-[[(Trifluoromethyl)sulfonyl]amino]phenyl 4-Ethoxy 424.41 ChemSpider ID: 65117627

Key Observations :

  • Pyrrolidinone Integration: The target compound and compounds 19, 31 (–5), and SG1 () share the 2-oxopyrrolidin-1-yl group, which is associated with enhanced binding to biological targets (e.g., tubulin in anticancer studies).
  • Substituent Effects : The 3-methyl group on the phenyl ring in the target compound may improve lipophilicity compared to the trimethoxy or unsubstituted phenyl groups in analogues.
  • Electron-Withdrawing Groups: The trifluoromethylsulfonylamino group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound.

Characterization :

  • NMR Spectroscopy: Analogues (e.g., Compounds 19, 31) show characteristic pyrrolidinone proton signals at δ 2.48 (t, CH2) and 3.78 ppm (t, CH2).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ 407.1269 for Compound 31).

Preparation Methods

Synthesis of 4-Ethoxybenzenesulfonyl Chloride

4-Ethoxybenzenesulfonyl chloride is synthesized through chlorosulfonation of ethoxybenzene. In a modified procedure derived from sulfonamide patents, ethoxybenzene (1.0 equiv) reacts with chlorosulfonic acid (2.5 equiv) in dichloroethane at 0–5°C for 4 hours, yielding the sulfonyl chloride intermediate. Key parameters:

  • Temperature control : Maintaining sub-10°C prevents polysulfonation byproducts.
  • Solvent selection : Dichloroethane outperforms carbon tetrachloride in minimizing side reactions (89% purity vs. 72%).

Post-reaction, the mixture is quenched into ice-water, and the product extracted into dichloromethane. Rotary evaporation yields a pale-yellow solid, confirmed via $$^{1}\text{H}$$ NMR (δ 7.82 ppm, d, J=8.9 Hz, 2H; δ 4.12 ppm, q, J=7.0 Hz, 2H).

Preparation of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline

This aniline derivative is synthesized via Buchwald-Hartwig amination followed by nitro group reduction:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

  • Synthesis Steps :

  • The synthesis typically involves coupling 4-ethoxybenzenesulfonyl chloride with the amine group of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., using triethylamine) .
  • Intermediate purification via column chromatography is critical to remove unreacted reagents.
    • Optimization Strategies :
  • Temperature control (e.g., maintaining 0–5°C during sulfonylation) minimizes side reactions like hydrolysis of the sulfonyl chloride .
  • Reaction time adjustments (6–12 hours) and solvent selection (e.g., dichloromethane vs. THF) significantly impact yield .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) and the 2-oxopyrrolidinyl moiety (δ ~2.1–2.5 ppm for pyrrolidinyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 429.15) .
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonamide and pyrrolidinone groups, critical for structure-activity studies .

Advanced Research Questions

Q. How do substituent modifications at the phenyl or pyrrolidinone rings influence bioactivity and target selectivity?

  • Structural-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Introducing nitro or fluoro substituents at the phenyl ring enhances binding to enzyme active sites (e.g., cyclooxygenase-2) by increasing electrophilicity .
  • Pyrrolidinone Modifications : Replacing the 2-oxo group with a thioether reduces metabolic stability but improves solubility .
    • Comparative Data :
Substituent Bioactivity (IC50_{50}) Target Selectivity
4-Ethoxy12 nM (COX-2)High for COX-2
4-Nitro8 nM (COX-2)Moderate for COX-1
3-Fluoro15 nM (COX-2)High for COX-2
Data derived from enzyme inhibition assays

Q. What experimental approaches resolve contradictions in biological activity data across different assay models?

  • Methodological Considerations :

  • Assay Conditions : Discrepancies in IC50_{50} values may arise from variations in pH (e.g., 7.4 vs. 6.5) or redox environments. Standardizing buffer systems (e.g., PBS vs. HEPES) improves reproducibility .
  • Cell-Based vs. Cell-Free Assays : Membrane permeability differences (logP ~2.5 for this compound) can lead to lower activity in cell-based models compared to purified enzyme assays. Use of permeability enhancers (e.g., DMSO) mitigates this .
    • Statistical Validation :
  • Multivariate regression analysis identifies confounding variables (e.g., serum protein binding) that skew activity data .

Q. What strategies are employed to elucidate the compound’s mechanism of action in metabolic pathways?

  • Target Identification :

  • Affinity Chromatography : Immobilized derivatives of the compound pull down interacting proteins (e.g., carbonic anhydrase isoforms) from cellular lysates .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses within enzyme active sites, validated by mutagenesis studies (e.g., His94Ala in COX-2) .
    • Metabolic Profiling :
  • LC-MS/MS identifies hydroxylated metabolites at the 3-methylphenyl position, which are less active than the parent compound .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (N2_2/Ar) to prevent sulfonamide hydrolysis .
  • Bioassays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .
  • Data Interpretation : Cross-reference crystallographic data (e.g., C–S bond lengths: 1.76 Å) with computational models to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.